molecular formula C11H11N3 B1658459 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 61078-95-3

2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

Cat. No.: B1658459
CAS No.: 61078-95-3
M. Wt: 185.22 g/mol
InChI Key: ACLUBFCUSIGCDA-UHFFFAOYSA-N
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Description

2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,7-trimethylpyrrole with a suitable nitrile derivative in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the methyl groups or the nitrile group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine-8-carboxylic acid derivatives, while reduction may produce pyrrolo[1,2-a]pyrimidine-8-methylamine derivatives.

Scientific Research Applications

2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-
  • Pyrrolo[2,3-d]pyrimidine derivatives
  • Pyrrolo[2,3-b]pyridine derivatives

Comparison: 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

61078-95-3

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7-6-14-9(3)4-8(2)13-11(14)10(7)5-12/h4,6H,1-3H3

InChI Key

ACLUBFCUSIGCDA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C(=CN12)C)C#N)C

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C)C#N)C

Origin of Product

United States

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